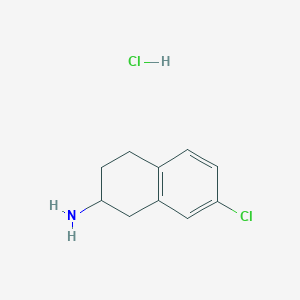

7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a tetrahydronaphthalene (tetralin) derivative featuring a chlorine substituent at the 7-position and an amine group at the 2-position, with the latter protonated as a hydrochloride salt. This compound is part of a broader class of bioactive molecules studied for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors . The chlorine substituent contributes to its electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKNKYAMAVYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696309 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-40-7, 63823-26-7 | |

| Record name | 2-Naphthalenamine, 7-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can be achieved through several routes. One common method involves the reaction of tetrahydronaphthalene with ammonia . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Chemistry

7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block in organic synthesis.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound:

- Neurological Disorders: Preliminary studies suggest that it may interact with specific receptors involved in neurological pathways, potentially leading to new treatments for conditions such as depression or anxiety.

- Mechanism of Action: The compound's mechanism involves its interaction with molecular targets that may influence signal transduction pathways within cells.

Biological Studies

The compound has been studied for its effects on biological systems:

- It interacts with various enzymes and receptors, which could provide insights into enzyme inhibition or activation.

- Understanding these interactions may lead to the development of new pharmacological agents.

Industrial Applications

In addition to its research applications, 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is utilized in the production of:

- Dyes and Pigments: Its chemical properties allow it to be used in synthesizing colorants for various applications.

- Other Industrial Chemicals: Its versatility makes it valuable in manufacturing processes across different industries.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS No. 1159825-40-7) is an organic compound characterized by its molecular formula . It is a white crystalline powder that exhibits solubility in water and alcohol but is insoluble in non-polar solvents. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and pharmacology.

The biological activity of 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is primarily attributed to its interactions with specific molecular targets and pathways. Research indicates that it may function as an agonist or antagonist at certain receptors, thereby influencing various signal transduction pathways and cellular responses. Ongoing studies are focused on elucidating the precise molecular targets involved.

Pharmacological Properties

Research highlights several pharmacological properties of this compound:

- Cytotoxicity : Preliminary studies suggest that 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exhibits low cytotoxicity while maintaining potent biological activity. This makes it a candidate for further development as a therapeutic agent .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in treating neurological disorders. The compound's ability to modulate neurotransmitter systems is under investigation.

Case Study 1: Neuroprotective Activity

A study examining the neuroprotective effects of 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride reported significant protective effects against neuronal cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes and reduce markers of apoptosis in neuronal cell cultures .

Case Study 2: Anticancer Potential

In another research effort focused on cancer therapy, this compound demonstrated promising results in inhibiting the proliferation of glioma cells. The mechanism involved multiple pathways including the inhibition of AKT signaling and induction of autophagy .

Comparative Biological Activity Table

| Compound | Activity | IC50 Value | Selectivity |

|---|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | Neuroprotection | Not specified | Low cytotoxicity |

| Compound C (related structure) | Anti-glioma | IC50 = 0.06 µM | High selectivity against glioma |

| TCE 31 (comparison compound) | Inducer of cytoprotective enzymes | IC50 = Not specified | Not specified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, and how is purity validated?

- Methodology : The compound can be synthesized via multi-step procedures involving reductive amination or nucleophilic substitution. For example, derivatives of tetrahydronaphthalen-amines are often prepared using cyclohexyl or aryl substituents via catalytic hydrogenation or Grignard reactions. Purity is validated using HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) and flow rates of 10 mL/min for retention time consistency. Structural confirmation relies on 1H/13C NMR for stereochemical analysis and HRMS for molecular weight verification .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Ventilation is critical due to potential hydrochloride salt aerosolization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry.

- HPLC : Use chiral columns for enantiomeric resolution, with solvent gradients optimized for baseline separation (e.g., t₁ = 15.3 min, t₂ = 17.2 min) .

- Melting Point Analysis : Determine purity via sharp melting ranges (e.g., 137–139°C for crystalline derivatives) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel derivatives?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD integrate experimental data with computational models to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. Reaction path searches can prioritize substituents with high binding affinity for target receptors .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

- Methodology :

- Cross-Validation : Compare NMR coupling constants with computational simulations (e.g., ChemDraw or Gaussian) to confirm stereochemistry.

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals.

- High-Resolution Mass Spectrometry : Confirm molecular formulas by matching observed m/z values with theoretical isotopic patterns .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What in silico approaches predict biological activity or receptor binding?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., monoamine transporters).

- QSAR Modeling : Train models on existing affinity data (e.g., Ki values) to correlate structural features (e.g., Cl substituent position) with activity .

Q. How can researchers validate HPLC methods for impurity profiling?

- Methodology :

- ICH Guidelines : Assess linearity (R² > 0.99), precision (%RSD < 2%), and detection limits (LOD/LOQ) using spiked impurity standards.

- Column Screening : Test C18, phenyl, and chiral columns to resolve co-eluting impurities. Gradient elution with 0.1% TFA in water/acetonitrile improves peak symmetry .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to pharmacological testing of this compound?

- Methodology : Adhere to institutional review board (IRB) protocols for in vitro studies. Document Material Safety Data Sheets (MSDS) for hazard communication. Note that derivatives are strictly for research and require validation for medical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.